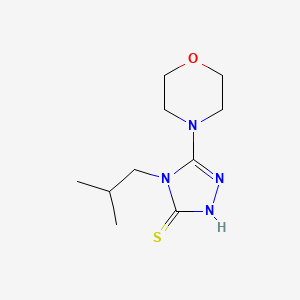

4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Description

4-Isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (CAS: 847783-73-7) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isobutyl group at position 4, a morpholine moiety at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₀H₁₈N₄OS (molecular weight: 242.34 g/mol) . The morpholine and isobutyl substituents confer unique electronic and steric properties, influencing its reactivity and biological activity. This compound is synthesized via S-alkylation or nucleophilic substitution reactions, often involving intermediates like 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiols .

Properties

IUPAC Name |

4-(2-methylpropyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS/c1-8(2)7-14-9(11-12-10(14)16)13-3-5-15-6-4-13/h8H,3-7H2,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSOXGBVEZXIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=S)NN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142662 | |

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847783-73-7 | |

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Cyclization Reaction

- Reactants : Hydrazine derivatives and isothiocyanates.

- Conditions : Reflux in a suitable solvent (e.g., ethanol or methanol) under controlled temperatures.

- Mechanism : The reaction proceeds via nucleophilic attack by the hydrazine derivative on the isothiocyanate, leading to the formation of the 1,2,4-triazole ring with a thiol group at position 3.

Step 2: Functionalization

Introduction of Isobutyl Group :

- The isobutyl group can be introduced through alkylation reactions using an alkyl halide (e.g., isobutyl bromide).

- A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the intermediate, facilitating nucleophilic substitution.

Introduction of Morpholine Group :

- The morpholine moiety can be added via nucleophilic substitution or by reacting with an appropriate precursor containing a leaving group (e.g., a halogenated derivative).

Step 3: Purification

- The product is purified by recrystallization using solvents such as ethanol or acetone.

- Alternatively, chromatographic techniques (e.g., silica gel column chromatography) may be employed for higher purity.

Optimization Techniques

To improve yield and efficiency, modern synthetic techniques can be employed:

- Ultrasound-Assisted Synthesis :

- Reduces reaction time and increases yield by enhancing mass transfer and energy distribution during the reaction.

Microwave-Assisted Synthesis :

- Provides rapid heating and uniform energy distribution, leading to faster reaction kinetics.

-

- Using catalysts like Lewis acids or bases can facilitate specific steps in the reaction sequence.

Reaction Conditions and Parameters

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| Cyclization | Hydrazine + Isothiocyanate; reflux | Formation of triazole ring |

| Isobutyl Group Addition | Isobutyl bromide + Base | Alkylation at desired position |

| Morpholine Addition | Morpholine precursor + Base | Substitution with morpholine moiety |

| Purification | Recrystallization/Chromatography | Pure final product |

Challenges in Synthesis

- Regioselectivity : Ensuring selective functionalization at specific positions on the triazole ring.

- Yield Optimization : Balancing reaction conditions to maximize product yield while minimizing side reactions.

- Purity : Removing impurities arising from side products or unreacted starting materials.

Chemical Reactions Analysis

4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

| Property | Value |

|---|---|

| Boiling Point | 323.6 ± 52.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.03 ± 0.20 (Predicted) |

Chemistry

In the field of chemistry, 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating novel compounds with specific properties .

Biology

The compound has been utilized in biological studies focusing on enzyme inhibition and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, which may lead to the modulation of enzyme activity or protein function. This property is particularly relevant in the development of inhibitors for therapeutic targets.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential antiviral and anticancer properties. Preliminary studies indicate that it may inhibit the growth of specific cancer cell lines and exhibit antimicrobial activity against various pathogens .

Antimicrobial Activity Case Study

A study evaluating the antimicrobial efficacy of this compound against selected bacterial strains yielded the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |

| Escherichia coli | 32 µg/mL | Comparable to standard antibiotics |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate activity noted |

The thiol group is believed to interact with essential bacterial enzymes, contributing to its inhibitory effects.

Industry

In industrial applications, this compound is being explored for its role in developing new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering .

Mechanism of Action

The mechanism of action of 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s isobutyl group (electron-donating) enhances antioxidant capacity compared to analogues with electron-withdrawing groups (e.g., halogenated aryl derivatives). For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed superior radical scavenging in DPPH• and ABTS•+ assays due to its −NH₂ and −SH groups .

Actoprotector Activity :

- Compounds with NH₄⁺ or CuSO₄ moieties (e.g., КП-56, КП-82) exhibit strong actoprotector activity, whereas the target compound’s morpholine group lacks this effect .

The target compound’s morpholine group may modulate binding affinity but requires validation .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

Antioxidant Capacity :

- The target compound’s isobutyl-morpholine combination may balance lipophilicity (LogD ~2.5) and electron donation, though experimental IC₅₀ values are lacking. Analogues like AT (IC₅₀ = 12.3 µM) benefit from −NH₂ and −SH groups, which are absent here .

Antimicrobial Activity: Triazole-thiols with pyridinyl or naphthyridinyl substituents (e.g., 9a–c) showed MIC values comparable to Norfloxacin (1.25–3.13 µg/mL), but the target compound’s activity remains unstudied .

Biological Activity

4-Isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. Its unique structure, characterized by the presence of a thiol group and a morpholine ring, suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound.

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 242.34 g/mol. The compound features an isobutyl group and a morpholine moiety which may influence its pharmacological properties .

Synthesis

The synthesis of this compound typically involves several steps including cyclization and functionalization reactions. Common methods include:

- Refluxing with hydrazine derivatives : This step initiates the formation of the triazole ring.

- Cyclization with isothiocyanates : This reaction introduces the thiol group.

- Ultrasound-assisted synthesis : This modern technique can enhance yields and reduce reaction times .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |

| Escherichia coli | 32 µg/mL | Comparable to standard antibiotics |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate activity noted |

The thiol group in the compound may facilitate interactions with essential bacterial enzymes or proteins, leading to its inhibitory effects .

Anticancer Activity

In cancer research, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against HepG2 liver cancer cells. The mechanism of action is believed to involve:

- Inhibition of cell proliferation : The compound disrupts cellular processes essential for cancer cell growth.

- Induction of apoptosis : It may trigger programmed cell death pathways in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme function.

- Hydrogen Bonding and π–π Interactions : The triazole ring can participate in these interactions with biological macromolecules, enhancing its binding affinity .

Case Studies

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy :

-

Cytotoxicity Assays :

- In vitro assays demonstrated that compounds structurally related to this compound significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step heterocyclization. A typical route involves:

Acylation of hydrazine derivatives with isothiocyanates to form thiosemicarbazides.

Cyclization under basic conditions (e.g., NaOH/EtOH) to yield the triazole-thiol core.

Functionalization via alkylation or Mannich reactions to introduce substituents like morpholine or isobutyl groups .

- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields compared to conventional heating . Solvent polarity and temperature are critical for minimizing side products during cyclization .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals for triazole protons (δ 8.1–8.3 ppm) and morpholine/methyl groups (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm the presence of thiol (-SH) stretches (~2500 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI) .

- Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities in the triazole ring .

Q. How can researchers preliminarily assess the biological activity of this compound?

- In Silico Screening : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities against targets like cyclooxygenase-2 (COX-2) or lanosterol 14α-demethylase (CYP51). Reference PDB IDs: 3LN1 (COX-2), 3LD6 (CYP51) .

- ADME Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Key Modifications :

- Isobutyl Group : Bulkier alkyl chains enhance lipophilicity, improving membrane permeability but may reduce solubility .

- Morpholine Substitution : Electron-rich morpholine increases hydrogen-bonding potential, critical for enzyme inhibition (e.g., kinase targets) .

Q. What computational methods are effective for elucidating the mechanism of action of this compound?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability. For instance, hydrogen bonds between morpholine and COX-2 Arg120 are critical for sustained inhibition .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. A HOMO energy of −6.2 eV correlates with nucleophilic attack resistance .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

- Case Example : If docking predicts high CYP51 affinity but in vitro assays show low inhibition:

Re-examine Solubility : Poor aqueous solubility (logP >3.5) may limit cellular uptake. Test derivatives with polar substituents (e.g., -OH, -COOH) .

Validate Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.